Theaflavin-3-O-gallate (TF2A, CAS: 30462-34-1) is a major galloylated benzotropolone derivative formed during the enzymatic oxidation of tea catechins. As a high-value reference standard and bioactive precursor, it bridges the structural gap between non-gallated theaflavin (TF1) and fully gallated theaflavin-3,3'-digallate (TF3). In procurement and assay design, TF2A is highly sought after for its specific mono-galloylation at the C-3 position, which imparts unique lipophilicity, protein-binding affinity, and targeted enzymatic inhibition profiles that cannot be replicated by crude black tea extracts or green tea catechins like EGCG [1].
Monomeric galloylated theaflavin — defined 3-O-gallate position supports mechanism-focused enzyme and receptor studies.
Benzotropolone-core polyphenol — suitable for antioxidant pathway research and cellular signaling assay contexts.
Single-isomer procurement — enables isomer-specific study design without mixture confounding in structure-activity investigations.
Substituting TF2A with crude theaflavin mixtures, EGCG, or non-gallated TF1 fundamentally compromises quantitative assay reproducibility. While EGCG is a common antioxidant benchmark, it lacks the unique benzotropolone core, resulting in significantly weaker inhibition of specific targets and altered radical scavenging profiles. Conversely, using fully gallated TF3 introduces distinct solubility and stability challenges, while non-gallated TF1 lacks the critical hydrophobic interactions provided by the 3-O-galloyl moiety. Consequently, utilizing purified TF2A is essential for high-fidelity pharmacokinetic modeling, targeted antiviral screening, and structure-activity relationship (SAR) elucidation [1].
Even isomeric theaflavins may exhibit distinct pharmacological fingerprints. Monomer-specific procurement supports reproducible, mechanism-focused research.
In assays evaluating the inhibition of rat testis CYP17 (C17,20-lyase)—a key enzyme in steroidogenesis—Theaflavin-3-O-gallate demonstrated potent non-competitive inhibition with an IC50 of 11.5 μM. This significantly outperformed both the green tea benchmark EGCG (IC50 = 24.5 μM) and non-gallated theaflavin (TF1, IC50 = 25.0 μM) [1].
| Evidence Dimension | CYP17 (C17,20-lyase) Inhibition (IC50) |
| Target Compound Data | 11.5 μM |
| Comparator Or Baseline | EGCG (24.5 μM) and TF1 (25.0 μM) |
| Quantified Difference | TF2A is >2x more potent than both EGCG and TF1. |
| Conditions | Microsomal crude enzyme assay using 17-alpha-hydroxyprogesterone as substrate. |
Establishes TF2A as a superior, high-potency reference compound for anti-androgen and prostate cancer drug screening compared to standard catechins.
The presence of the 3-O-galloyl moiety significantly alters the physicochemical behavior of theaflavins in biological matrices. Fluorescence quenching assays demonstrate that the binding affinity (Ka) of TF2A to Bovine Serum Albumin (BSA) is substantially higher than both non-gallated TF1 and EGCG. The affinity sequence follows TF3 > TF2A > TF2B > TF1 > EGCG, confirming that the specific galloylation of TF2A drives essential hydrophobic interactions [1].
| Evidence Dimension | Bovine Serum Albumin (BSA) Binding Affinity (Ka) |
| Target Compound Data | Higher Ka than TF1 and EGCG |
| Comparator Or Baseline | TF1 and EGCG |
| Quantified Difference | TF2A exhibits stronger protein quenching and binding than non-gallated or green tea baselines. |
| Conditions | Fluorescence and CD spectroscopy of BSA interactions in vitro. |
Critical for researchers designing formulation, delivery, and pharmacokinetic models where protein-binding kinetics dictate bioavailability and dosing.
In antiviral screening targeting the SARS-CoV-2 Delta variant, Theaflavin-3-O-gallate effectively disrupted the interaction between the viral receptor-binding domain (RBD) and the host ACE2 receptor. TF2A achieved an IC50 of 9.9 ± 1.1 μM, demonstrating superior binding inhibition compared to non-gallated theaflavin (TF1), which required a higher concentration (IC50 = 12.3 ± 1.1 μM) to achieve the same effect [1].
| Evidence Dimension | SARS-CoV-2 (Delta) RBD-ACE2 Binding Inhibition (IC50) |
| Target Compound Data | 9.9 ± 1.1 μM |
| Comparator Or Baseline | Theaflavin (TF1) (12.3 ± 1.1 μM) |
| Quantified Difference | TF2A demonstrates a ~20% greater inhibitory potency over TF1. |
| Conditions | In vitro recombinant RBD/ACE2 binding assay. |
Validates TF2A as an optimized, structurally specific precursor for developing viral entry inhibitors, outperforming un-gallated baseline polyphenols.
While EGCG is commonly procured as a universal antioxidant standard, TF2A demonstrates superior radical scavenging capabilities in specific oxidative models. In chemiluminescence analyses, TF2A exhibited a significantly stronger capacity to quench hydrogen peroxide (H2O2) and hydroxyl radicals (·OH) than EGCG and non-gallated TF1. The H2O2 scavenging capacity strictly followed the order of TF3 = TF2B > TF2A > TF1 > EGCG [1].
| Evidence Dimension | H2O2 and ·OH Scavenging Capacity |
| Target Compound Data | Higher scavenging efficiency than EGCG and TF1 |
| Comparator Or Baseline | EGCG and TF1 |
| Quantified Difference | TF2A outperforms both EGCG and TF1 in peroxide quenching. |
| Conditions | In vitro chemiluminescence assay (0.50 to 10.00 µmol/L). |
Directs procurement away from EGCG toward TF2A for specialized assays requiring robust, gallate-driven peroxide quenching.
Due to its potent CYP17 (C17,20-lyase) inhibition (IC50 = 11.5 μM), TF2A is the preferred reference standard for evaluating natural product derivatives targeting steroidogenesis and androgen-dependent pathways, outperforming standard catechins [1].
The strong binding affinity of TF2A to BSA makes it an ideal specific structural model for studying how mono-galloylation impacts the bioavailability, transport, and formulation stability of benzotropolone compounds [2].
With its quantified superiority over TF1 in disrupting SARS-CoV-2 RBD-ACE2 interactions, TF2A serves as a high-fidelity positive control and structural scaffold in virology workflows [3].
In radical scavenging assays where EGCG fails to provide sufficient H2O2 or ·OH quenching, TF2A provides a more potent, reliable baseline for evaluating oxidative stress mitigation in cellular models [4].